molecular formula C22H30N4O4S B2929946 Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 476448-37-0

Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate

Cat. No. B2929946
CAS RN: 476448-37-0
M. Wt: 446.57
InChI Key: USBFEPXVZKJDSA-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a pivotal area of study due to the diverse applications of heterocyclic compounds in pharmaceuticals, agrochemicals, and materials science. The synthesis of heterocyclic compounds often involves multi-step reactions, showcasing the complexity and creativity in organic synthesis. For instance, the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives through reactions involving ethyl 4-(ethylsulfanyl)-3-oxobutanoate highlights the intricate steps in creating compounds with potential biological activities (Pokhodylo & Obushak, 2019).

Solubility and Model Correlation Studies

Understanding the solubility of organic compounds in various solvents is essential for their purification and application in drug formulation. Studies on the solubility, model correlation, and solvent effect, such as those conducted for 2-Amino-3-methylbenzoic acid , offer valuable insights into how temperature and solvent choice affect solubility, which is crucial for the pharmaceutical industry (Zhu et al., 2019).

Synthetic Methodologies and Characterization

Innovative synthetic methodologies enable the creation of novel compounds with potential therapeutic applications. The development of new synthetic routes, as demonstrated in the preparation of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides , illustrates the ongoing efforts to expand the chemical space of biologically active molecules (Sañudo et al., 2006).

Pharmacological Properties

While the direct pharmacological applications of Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate were not discussed, research into related compounds, such as the study on 5-cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one , underscores the importance of evaluating the pharmacological properties of synthesized compounds for potential therapeutic use (Grigoryan et al., 2011).

properties

IUPAC Name

ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S/c1-4-30-21(28)15(2)31-22-25-24-19(26(22)17-8-6-5-7-9-17)14-23-20(27)16-10-12-18(29-3)13-11-16/h10-13,15,17H,4-9,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBFEPXVZKJDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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